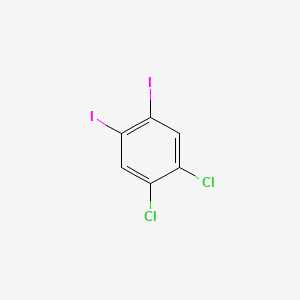

4,5-Dichloro-1,2-diiodobenzene

Description

Structure

3D Structure

Properties

CAS No. |

73513-58-3 |

|---|---|

Molecular Formula |

C6H2Cl2I2 |

Molecular Weight |

398.79 g/mol |

IUPAC Name |

1,2-dichloro-4,5-diiodobenzene |

InChI |

InChI=1S/C6H2Cl2I2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H |

InChI Key |

VYUPUNXSNRCUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1I)I)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 4,5 Dichloro 1,2 Diiodobenzene Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic Environments

For 4,5-dichloro-1,2-diiodobenzene, the ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry. There are two chemically equivalent protons on the aromatic ring. These protons would likely appear as a singlet in the aromatic region of the spectrum (typically between 7.0 and 8.0 ppm). The exact chemical shift would be influenced by the electron-withdrawing effects of the chlorine and iodine substituents. The integration of this signal would correspond to two protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Aromatic Skeleton Determination

The ¹³C NMR spectrum of this compound would provide insight into the carbon framework of the molecule. Due to symmetry, three distinct signals would be expected for the six carbon atoms of the benzene (B151609) ring: one signal for the two carbons bonded to iodine, one for the two carbons bonded to chlorine, and one for the two carbons bonded to hydrogen. The chemical shifts of these carbons would be influenced by the electronegativity of the substituents. Carbons bonded to the highly electronegative chlorine atoms would be expected to appear at a lower field (higher ppm value) compared to those bonded to iodine and hydrogen.

Interactive Data Table: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom Position | Predicted Chemical Shift Range (ppm) |

| C1, C2 (bonded to Iodine) | 90 - 110 |

| C4, C5 (bonded to Chlorine) | 130 - 140 |

| C3, C6 (bonded to Hydrogen) | 125 - 135 |

Note: These are estimated ranges based on known substituent effects on benzene rings and require experimental verification.

Specialized NMR Techniques for Elucidating Complex Connectivities

While the structure of this compound is relatively straightforward, for more complex analogs, specialized 2D NMR techniques would be employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would reveal direct and long-range correlations between protons and carbons, respectively. These techniques are instrumental in unambiguously assigning all signals in the NMR spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-Cl and C-I stretching vibrations in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, would provide complementary information. Aromatic ring vibrations are often strong in Raman spectra. The symmetric vibrations of the substituted benzene ring would be particularly active.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the precise molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (C₆H₂Cl₂I₂), the molecular ion peak would be expected at a specific m/z value corresponding to its exact mass. The isotopic pattern of this peak would be characteristic, showing the presence of two chlorine atoms (with their ³⁵Cl and ³⁷Cl isotopes) and two iodine atoms. Fragmentation would likely involve the loss of iodine and chlorine atoms or the entire substituent groups, leading to characteristic fragment ions that could be used to confirm the structure.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. A successful crystallographic analysis of this compound would yield precise bond lengths, bond angles, and information about the packing of the molecules in the crystal lattice. This technique would confirm the planar structure of the benzene ring and the positions of the substituents.

Single-Crystal X-ray Diffraction for Conformational and Packing Analysis

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the molecular structure of crystalline compounds. mdpi.com This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule. For analogs of this compound, SCXRD can reveal the planarity of the benzene ring and the orientation of the chloro and iodo substituents.

The process of SCXRD begins with the growth of a suitable single crystal, which can often be a rate-limiting step in a crystallographic study. nih.gov Once a crystal of sufficient quality is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of reflections at specific angles, is collected and analyzed. The positions and intensities of these reflections are used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. nih.gov

The crystal packing, or the arrangement of molecules in the crystal lattice, is governed by a variety of intermolecular interactions, including van der Waals forces, dipole-dipole interactions, and, significantly for halogenated compounds, halogen bonding. mdpi.com Analysis of the crystal packing provides insights into the stability of the crystalline form and can influence physical properties such as melting point and solubility. Hirshfeld surface analysis is a computational tool often employed to visualize and quantify intermolecular interactions within a crystal lattice, providing a detailed picture of the packing environment. mdpi.com

Table 1: Illustrative Crystallographic Data for a Hypothetical Diiodinated Arene Analog

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 15.678 |

| β (°) | 98.76 |

| Volume (ų) | 850.45 |

| Z | 4 |

| Calculated Density (g/cm³) | 2.543 |

| R-factor (%) | 4.2 |

Note: This data is illustrative for a generic diiodinated arene and does not represent this compound.

Investigation of Halogen Bonding Interactions in Diiodinated Arene Co-crystals

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. odu.edursc.org This interaction is highly directional and has gained significant attention in the field of crystal engineering for its ability to direct the self-assembly of molecules into desired supramolecular architectures. oup.com Diiodinated arenes, such as 1,2-diiodotetrafluorobenzene (B1294554) and 1,4-diiodotetrafluorobenzene, are excellent halogen bond donors due to the electron-withdrawing nature of the fluorine atoms, which enhances the electrophilic character of the iodine atoms. researchgate.net

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, provides a powerful strategy for studying and utilizing halogen bonding. epa.govnih.gov By co-crystallizing a diiodinated arene with a suitable halogen bond acceptor (e.g., a molecule containing a nitrogen, oxygen, or sulfur atom), the specific geometries and strengths of the halogen bonds can be investigated using single-crystal X-ray diffraction. researchgate.net

Table 2: Typical Halogen Bond Parameters in Diiodinated Arene Co-crystals

| Halogen Bond Donor | Halogen Bond Acceptor | Interaction Type | I···Acceptor Distance (Å) | C–I···Acceptor Angle (°) |

| 1,4-Diiodotetrafluorobenzene | Pyridine | C–I···N | 2.80 | 175 |

| 1,2-Diiodotetrafluorobenzene | Dimethyl Sulfoxide | C–I···O | 2.95 | 170 |

| 1,4-Diiodotetrafluorobenzene | Thiophene | C–I···S | 3.20 | 172 |

Note: This table presents typical data for illustrative purposes and is based on studies of diiodotetrafluorobenzene analogs.

Theoretical and Computational Chemistry: Elucidating Properties and Reactivity of 4,5 Dichloro 1,2 Diiodobenzene

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry is invaluable for mapping the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, transition states, and intermediates.

Nucleophilic aromatic substitution (SNA) is a key reaction class for halogenated aromatic compounds. nih.govmasterorganicchemistry.com The generally accepted mechanism involves a two-step addition-elimination process via a Meisenheimer complex. nih.govmasterorganicchemistry.com However, computational and experimental studies have shown that some SNA reactions can proceed through a concerted mechanism, particularly when the aromatic ring is not highly activated by strong electron-withdrawing groups. nih.govresearchgate.net

For 4,5-dichloro-1,2-diiodobenzene, the presence of four halogen substituents makes the aromatic ring electron-poor and thus susceptible to nucleophilic attack. masterorganicchemistry.com Computational studies can elucidate the preferred mechanism (stepwise vs. concerted) by locating the relevant transition states and intermediates on the potential energy surface. DFT calculations are a common tool for investigating these reaction profiles. diva-portal.org For instance, studies on other activated dihalogenated molecules demonstrate that the reaction pathway and regioselectivity of sequential substitutions can be predicted. mdpi.com Computational models can predict whether the iodine or chlorine atoms are more likely to be displaced, based on factors like bond strength and the stability of the intermediates and transition states.

The carbon-iodine bond is significantly weaker than the carbon-chlorine bond and is susceptible to homolytic cleavage, particularly under photochemical conditions. This can lead to the formation of aryl radical intermediates. Computational studies are essential for exploring the energetics and pathways of these radical reactions.

Theoretical investigations into the photolysis of 1,2-diiodobenzene (B1346971) have explored the formation of benzyne (B1209423) through radical pathways. chemrxiv.org These studies show that the process can involve the initial cleavage of one C-I bond to form an iodophenyl radical, followed by the cleavage of the second C-I bond. chemrxiv.org DFT and time-dependent DFT (TD-DFT) methods are used to map the potential energy surfaces of the ground and excited states, identifying key intermediates and transition points like minimum energy crossing points (MECIs). chemrxiv.org For this compound, similar computational approaches could be used to explore the formation of the corresponding dichloro-substituted benzyne or other radical intermediates. The calculated C-I bond dissociation energy, estimated to be around 50 kcal/mol for 1,2-diiodobenzene, is a critical parameter in assessing the feasibility of such radical pathways. chemrxiv.org

Table 2: Key Computational Approaches for Radical Reaction Analysis

| Computational Method | Application | Insights Gained |

|---|---|---|

| DFT (e.g., M06-2X, ωB97M-V) | Calculating Bond Dissociation Energies (BDEs), Radical Stabilization Energies (RSEs). rsc.org | Feasibility of C-I and C-Cl bond cleavage; stability of resulting aryl radicals. |

| TD-DFT | Simulating excited state potential energy surfaces. chemrxiv.org | Understanding photochemical reaction pathways, such as benzyne formation from photolysis. |

| RRKM/TST Theory | Calculating reaction rate constants from the potential energy surface. nih.gov | Predicting the kinetics of radical reactions under different conditions. |

Molecular Dynamics and Conformation Studies

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations can provide insights into its intermolecular interactions and behavior in condensed phases. MD simulations model the movement of atoms and molecules over time based on a force field, which describes the potential energy of the system. researchgate.netkummerlaender.eu

For substituted benzenes, MD simulations have been used to study structural and dynamical properties in the liquid phase, such as radial distribution functions and cage lifetimes. researchgate.net These simulations help in understanding how molecules pack and interact in a solution or solid state. Interactions involving aromatic rings, such as π-π stacking, are crucial in molecular assembly. kummerlaender.euacs.org The presence of halogen substituents influences these interactions through halogen bonding and by modifying the electrostatic potential of the aromatic ring. acs.org MD simulations, often using force fields derived from high-level quantum chemical calculations, can model these specific interactions and predict the resulting condensed-phase structures and properties. researchgate.net Such studies are also foundational for understanding how a molecule like this compound might interact with other molecules in a complex environment, for example, at a protein binding site. nih.gov

Computational Thermochemistry of Halogenated Benzenes

Theoretical and computational chemistry provides a powerful avenue for elucidating the thermochemical properties of molecules, such as this compound, particularly when experimental data is scarce. Through various computational methods, it is possible to predict key thermodynamic parameters that govern the stability and reactivity of halogenated benzenes. These calculations are crucial for understanding the behavior of such compounds in different chemical environments.

The primary goal of computational thermochemistry is to accurately calculate properties like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). These values offer insights into the energetic feasibility of chemical reactions and the relative stability of different isomers. For complex halogenated molecules, high-level quantum mechanical calculations are necessary to account for the intricate electronic effects introduced by multiple, diverse halogen substituents.

Several computational approaches are employed to determine the thermochemical properties of halogenated benzenes. Density Functional Theory (DFT) is a widely used method that offers a good balance between computational cost and accuracy. stackexchange.comnih.gov By selecting an appropriate functional and basis set, DFT can provide reliable geometries and vibrational frequencies, which are essential for calculating thermodynamic properties. For more accurate energy calculations, composite methods such as the Gaussian-n (Gn) theories (e.g., G3 and G4) are often utilized. fraunhofer.de These methods combine results from several high-level ab initio calculations to achieve higher accuracy in predicting thermochemical data. fraunhofer.de

Isodesmic reactions are a common strategy in computational thermochemistry to reduce errors in calculations. researchgate.net This approach involves designing a hypothetical reaction where the types of chemical bonds are conserved on both the reactant and product sides. By calculating the enthalpy of this reaction, systematic errors in the computational method can be largely canceled out, leading to a more accurate determination of the enthalpy of formation for the target molecule.

| Compound | Computational Method | ΔfH° (gas, 298.15 K) (kJ/mol) | ΔfG° (gas, 298.15 K) (kJ/mol) |

|---|---|---|---|

| 1,2-Dichlorobenzene (B45396) | G3MP2B3 | 27.6 | 85.4 |

| 1,3-Dichlorobenzene (B1664543) | G3MP2B3 | 25.1 | 81.2 |

| 1,4-Dichlorobenzene | G3MP2B3 | 24.7 | 80.8 |

This table presents illustrative computational data for dichlorobenzene isomers to demonstrate the application of computational thermochemistry to halogenated benzenes. Specific computational data for this compound is not available in the cited literature.

The data in the table highlights the subtle energy differences between isomers, which can be rationalized by factors such as dipole-dipole interactions and molecular symmetry. For instance, the higher symmetry of 1,4-dichlorobenzene often leads to a more stable crystal lattice, which is reflected in its physical properties, such as a higher melting point. quora.com Computational methods can quantify the energetic differences in the gas phase, providing a fundamental understanding of their intrinsic stabilities.

The calculation of Gibbs free energy is particularly important as it determines the spontaneity of a chemical process. chemguide.co.uk The Gibbs free energy is derived from the enthalpy, temperature, and entropy. chemguide.co.ukresearchgate.net Computational methods can predict the vibrational frequencies of a molecule, which are then used to calculate the vibrational contribution to the entropy. By combining the calculated enthalpy and entropy, the Gibbs free energy can be determined at various temperatures. researchgate.net

Reactivity and Reaction Mechanisms of 4,5 Dichloro 1,2 Diiodobenzene

Electrophilic Aromatic Substitution Reactivity in Multi-Halogenated Systems

Electrophilic Aromatic Substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The reaction involves an electrophile attacking the electron-rich benzene (B151609) ring, typically resulting in the substitution of a hydrogen atom. libretexts.org However, in the case of 4,5-dichloro-1,2-diiodobenzene, all hydrogen atoms on the aromatic nucleus have been replaced by halogen atoms. Consequently, standard electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible.

The reactivity of the benzene ring towards electrophiles is significantly influenced by the existing substituents. libretexts.org Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) due to their high electronegativity, and electron-donating through resonance (+R) via their lone pairs. For both chlorine and iodine, the inductive effect outweighs the resonance effect, leading to a net deactivation of the aromatic ring. msu.edu This means the electron density of the benzene ring in this compound is substantially lower than that of unsubstituted benzene, making it much less susceptible to attack by electrophiles. minia.edu.eg Any potential electrophilic substitution would require harsh reaction conditions and would likely proceed via an ipso-substitution mechanism, where an existing substituent (likely iodine, due to the weaker C-I bond) is replaced by the incoming electrophile.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a process where a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions common with aliphatic compounds, SNAr reactions on aryl halides have specific mechanistic requirements. libretexts.org The viability of the SNAr pathway is highly dependent on the electronic properties of the aromatic system and the nature of the leaving group.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. libretexts.org This pathway is strongly facilitated by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO2) groups, positioned ortho or para to the leaving group. youtube.com These EWGs are crucial for stabilizing the negatively charged intermediate formed during the reaction. The this compound molecule lacks such strong activating groups, rendering it generally unreactive towards nucleophilic aromatic substitution under standard conditions.

In a hypothetical forced SNAr reaction, the selectivity of halogen displacement would depend on two main factors: the polarization of the carbon-halogen bond and the stability of the departing halide ion (leaving group ability). The C-Cl bond is more polarized than the C-I bond due to chlorine's higher electronegativity. This increased partial positive charge on the carbon atom could make it more susceptible to the initial nucleophilic attack, which is often the rate-determining step. youtube.com

Conversely, the C-I bond is significantly weaker than the C-Cl bond, and the iodide ion (I⁻) is a more stable anion and a better leaving group than the chloride ion (Cl⁻) in solution. reddit.comreddit.com In displacement reactions, the weaker bond is more easily broken. science-revision.co.ukissr.edu.kh Therefore, there is a competition between the rate of nucleophilic attack and the ease of leaving group departure. In most nucleophilic substitution contexts, the superior leaving group ability of iodide and the weaker C-I bond would favor the displacement of iodine over chlorine.

| Property | Carbon-Iodine (C-I) | Carbon-Chlorine (C-Cl) |

|---|---|---|

| Average Bond Enthalpy (kJ/mol) | ~240 | ~339 |

| Electronegativity of Halogen (Pauling Scale) | 2.66 | 3.16 |

| Leaving Group Ability | Excellent | Good |

The cornerstone of the stepwise SNAr mechanism is the formation of a resonance-stabilized, anionic intermediate known as a Meisenheimer complex. researchgate.net This complex results from the nucleophile attacking the carbon atom bearing the leaving group, temporarily disrupting the ring's aromaticity. nih.gov The stability of this intermediate is paramount for the reaction to proceed. researchgate.net Electron-withdrawing groups ortho and para to the site of attack delocalize the negative charge, thereby stabilizing the complex. youtube.com

For this compound, the absence of strong EWGs means that any Meisenheimer complex formed would be highly unstable and energetically unfavorable. This high-energy intermediate presents a significant activation barrier, effectively inhibiting the classical SNAr pathway. Recent research has also explored the possibility of concerted SNAr mechanisms where the Meisenheimer complex is a transition state rather than a true intermediate, particularly in systems that are not strongly activated. nih.govbris.ac.ukbris.ac.uk However, even for a concerted pathway, the electron-poor nature of the nucleophile's target is a critical factor, and the halogenated benzene ring in this case is not sufficiently activated.

Advanced Cross-Coupling Reactivity of C-I and C-Cl Bonds

The most synthetically valuable aspect of this compound's chemistry lies in its application in palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions, including the Suzuki, Stille, Heck, and Sonogashira couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.org The mechanism typically involves a catalytic cycle with three key steps: oxidative addition, transmetalation, and reductive elimination. nih.gov

The success of selective cross-coupling on polyhalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. The rate-determining step in many palladium-catalyzed cross-coupling cycles is the initial oxidative addition of the aryl halide to the low-valent palladium(0) catalyst. The rate of this step is highly dependent on the carbon-halogen bond dissociation energy, following the general trend: C-I > C-Br > C-Cl >> C-F. reddit.com

The C-I bond is the longest and weakest among the carbon-halogen bonds (excluding astatine), making it the most reactive site for oxidative addition. reddit.com The C-Cl bond is substantially stronger and less reactive. This significant difference in reactivity allows for the selective, or "orthogonal," functionalization of the C-I bonds while leaving the C-Cl bonds intact. By carefully selecting mild reaction conditions (e.g., specific palladium catalysts, ligands, and lower temperatures), it is possible to exclusively target the iodo substituents for cross-coupling.

| Carbon-Halogen Bond | Relative Bond Strength | Reactivity in Oxidative Addition | Typical Reaction Conditions |

|---|---|---|---|

| C-I | Weakest | Highest | Mild (e.g., room temperature to ~80 °C) |

| C-Cl | Strongest | Lowest | Forcing (e.g., >100 °C, specialized ligands) |

The orthogonality of the C-I and C-Cl bonds makes this compound an excellent platform for regioselective synthesis. nih.gov It enables a programmed approach to introduce different functional groups at specific positions on the benzene ring. nih.govuni-muenchen.deresearchgate.net

A typical synthetic strategy would involve a two-stage process:

Step 1: Selective C-I Coupling. In the first step, the substrate is subjected to a palladium-catalyzed cross-coupling reaction under mild conditions. For example, a double Suzuki coupling with two equivalents of an arylboronic acid could be performed to replace both iodine atoms, yielding a 4,5-dichloro-1,2-diarylbenzene derivative. The C-Cl bonds would remain untouched during this transformation.

Step 2: Subsequent C-Cl Coupling. The product from the first step, which now contains two C-Cl bonds, can be used in a second, distinct cross-coupling reaction. This step would require more forcing conditions, such as higher temperatures and often a different catalyst/ligand system specifically designed to activate the more robust C-Cl bonds. This would allow for the introduction of two additional, and potentially different, substituents, leading to a complex, fully-substituted, and precisely structured aromatic compound.

This stepwise, regioselective functionalization highlights the utility of polyhalogenated arenes like this compound in the construction of complex molecular architectures for materials science and medicinal chemistry.

Intramolecular Cyclization and Annulation Reactions

The reactivity of this compound is largely defined by the two vicinal iodine atoms, which serve as versatile functional handles for constructing more complex molecular architectures. These groups readily participate in intramolecular cyclization and annulation reactions, providing pathways to a variety of fused ring systems.

Formation of Fused Aromatic and Heteroaromatic Systems

The this compound framework is a valuable building block for synthesizing polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogues. A primary method for achieving this is through palladium-catalyzed annulation reactions with alkynes. In these reactions, the carbon-iodine bonds are sequentially activated by a palladium(0) catalyst, which then facilitates the insertion of an alkyne and subsequent ring-closing to form a new aromatic ring.

For example, in a reaction analogous to the synthesis of phenanthrenes from 2,2'-diiodobiphenyls, this compound can be expected to react with internal alkynes in the presence of a palladium catalyst to yield substituted phenanthrene (B1679779) derivatives. researchgate.net Similarly, palladium-catalyzed coupling reactions with 2-iodobiphenyls can lead to the formation of triphenylene (B110318) systems. nih.gov The general mechanism involves oxidative addition of the C-I bond to the palladium center, alkyne insertion, and subsequent intramolecular C-C bond formation. The presence of the chloro-substituents on the resulting fused system offers further opportunities for functionalization.

These annulation strategies are powerful tools for π-extension, allowing for the construction of larger, conjugated systems relevant to materials science and electronics.

Benzyne (B1209423) Intermediate Generation from Vicinal Diiodobenzene Frameworks

The 1,2-diiodobenzene (B1346971) substructure is a classic precursor for the generation of benzyne, a highly reactive intermediate. Treatment of this compound with strong organometallic bases, such as n-butyllithium, initiates a halogen-metal exchange. This is followed by the spontaneous elimination of lithium iodide to generate the strained and highly electrophilic 4,5-dichlorobenzyne intermediate.

Once formed, 4,5-dichlorobenzyne is rapidly trapped by any suitable dienes present in the reaction mixture through a [4+2] cycloaddition (Diels-Alder) reaction. For instance, if generated in the presence of furan, it would yield a dichlorinated epoxy-bridged naphthalene (B1677914) derivative. With cyclopentadiene, the corresponding Diels-Alder adduct would be formed, providing a scaffold for more complex polycyclic systems. This method provides a reliable route to bicyclic systems that can be difficult to access through other synthetic pathways.

Oxidative and Reductive Chemical Transformations

The iodine atoms in this compound are at the lowest oxidation state for a halogen and are thus susceptible to both oxidation and reductive removal.

Oxidative Transformations: Iodoarenes can be oxidized to form stable hypervalent iodine compounds, which are themselves useful reagents in organic synthesis. Treatment of this compound with potent oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (B1194676) (Oxone) in the presence of acetic acid can produce the corresponding iodine(III) species, a (diacetoxyiodo)arene derivative. Further oxidation under more forcing conditions can yield iodine(V) compounds (iodylarenes). These hypervalent iodine derivatives are valuable as they can act as clean and selective oxidizing agents for a variety of functional groups, or as precursors for forming carbon-carbon and carbon-heteroatom bonds.

Reductive Transformations: The carbon-iodine bonds are significantly weaker than the carbon-chlorine bonds and can be selectively cleaved under reductive conditions. A common method for this transformation is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Alternatively, chemical reduction using zinc powder in an acidic medium (e.g., acetic acid) effectively achieves reductive deiodination. This process would convert this compound into 1,2-dichlorobenzene (B45396), demonstrating a selective dehalogenation that leaves the more robust C-Cl bonds intact.

Table of Reaction Data

| Reaction Class | Sub-Type | Reagents/Conditions | Expected Product Type |

| Cyclization/Annulation | Palladium-Catalyzed Annulation | Internal Alkynes, Pd(0) Catalyst | Substituted Phenanthrenes |

| Benzyne Generation | n-Butyllithium | 4,5-Dichlorobenzyne | |

| Benzyne Trapping | Furan or Cyclopentadiene | Dichlorinated Bicyclic Adducts | |

| Oxidative Transformation | Hypervalent Iodine(III) Formation | m-CPBA or Oxone, Acetic Acid | 4,5-Dichloro-1,2-bis(diacetoxyiodo)benzene |

| Reductive Transformation | Reductive Deiodination | Zn, Acetic Acid or H₂, Pd/C | 1,2-Dichlorobenzene |

Applications in Advanced Materials Science and Complex Organic Synthesis

Precursor in the Development of Optoelectronic Materials

The tailored structure of 4,5-dichloro-1,2-diiodobenzene makes it a crucial starting material for optoelectronic materials, which are vital for technologies such as organic light-emitting diodes (OLEDs) and organic photovoltaics. Its ability to participate in various carbon-carbon and carbon-heteroatom bond-forming reactions is fundamental to the construction of the conjugated polymers and small molecules that underpin these devices. nbinno.com

Synthesis of Luminescent π-Conjugated Materials

π-conjugated systems are the cornerstone of many organic electronic materials, prized for their unique optical and electrical properties. The synthesis of these materials often relies on the precise assembly of aromatic units. Halogenated compounds like this compound are instrumental in this process, acting as scaffolds to which other molecular fragments can be attached through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings).

The presence of two distinct types of halogens allows for sequential functionalization. The more reactive C-I bonds can be selectively targeted first to introduce specific organic fragments. The less reactive C-Cl bonds can then be functionalized in a subsequent step under different reaction conditions. This stepwise approach provides precise control over the final molecular structure, which is critical for tuning the material's luminescent properties, such as its emission color and quantum efficiency. nbinno.com This controlled synthesis is essential for creating materials for applications like OLEDs. nbinno.commdpi.com

Table 1: Reactivity of Halogen Substituents in Cross-Coupling Reactions

| Halogen Bond | Relative Reactivity | Typical Coupling Reactions |

|---|---|---|

| C-I (Iodo) | High | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig |

| C-Cl (Chloro) | Low | Suzuki, Buchwald-Hartwig (often requires specialized catalysts/conditions) |

Integration into Organic Molecular Materials

Beyond creating luminescent polymers, this compound is used to integrate specific functionalities into larger organic molecular materials. Its rigid benzene (B151609) core can be incorporated into complex architectures to enhance thermal stability and influence the molecular packing in the solid state—a key factor affecting charge transport in organic semiconductors.

By carefully selecting the groups to be introduced via coupling reactions, chemists can fine-tune various properties of the resulting material:

Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be adjusted to optimize charge injection and transport.

Solubility: Attaching alkyl or alkoxy chains can improve solubility, making the material easier to process from solution for device fabrication.

Thermal Stability: Incorporating robust aromatic systems can lead to materials with higher decomposition temperatures, increasing device longevity.

The versatility of this building block makes it a powerful tool for creating a diverse range of organic materials with tailored electronic and physical properties. nbinno.com

Building Block for the Construction of Complex Organic Scaffolds

The utility of this compound extends to the synthesis of intricate and diverse organic structures, including those with significant biological or material science applications.

Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are of immense interest in fields like pharmaceutical chemistry. colab.ws Halogenated aromatic compounds are common starting points for constructing these ring systems. The multiple reactive sites on this compound allow it to be a precursor for various fused heterocyclic systems.

For example, the iodine atoms can be substituted with nitrogen, oxygen, or sulfur nucleophiles, which can then undergo intramolecular cyclization reactions with the adjacent chloro-substituted positions to form new rings. This approach can be used to synthesize a variety of heterocyclic scaffolds, which are important in drug discovery and materials science. nih.govmdpi.com

Modular Approach to Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are compounds with fused aromatic rings that are studied for their applications in organic electronics. acs.org A modular, or stepwise, synthesis is often required to create complex or contorted PAHs. rsc.org The differential reactivity of the halogens on this compound is ideal for such a modular strategy.

A synthetic sequence could involve:

A selective double cross-coupling reaction at the two C-I positions to attach two aromatic units.

A subsequent, more forcing, double cross-coupling or cyclization reaction involving the C-Cl positions to complete the fusion of the rings and form the final PAH.

This controlled, stepwise method allows for the construction of well-defined PAH structures that would be difficult to access through other means. nih.gov

Precursor for Arylsilanes and Their Derivatives

Arylsilanes are organic compounds containing a silicon atom directly bonded to an aromatic ring. They are valuable intermediates in organic synthesis and have applications in materials science, for instance, in the creation of silicon-containing polymers. The synthesis of arylsilanes can be achieved through the reaction of a halo-aromatic compound with a silicon-containing reagent, often catalyzed by a transition metal.

The highly reactive C-I bonds of this compound make it a suitable precursor for the synthesis of dichloro-substituted diarylsilanes. These intermediates can then be further functionalized or polymerized through reactions involving the remaining chlorine atoms or other introduced functional groups. This pathway opens the door to novel silicon-containing π-conjugated materials with interesting electronic properties. pnl.or.kr

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Arylsilane |

| Benzene |

| Chlorine |

| Iodine |

Utility in Catalyst and Ligand Design and Synthesis

This compound is a valuable precursor in the design and synthesis of specialized ligands, which are crucial components of modern catalysts. The two iodine atoms, positioned adjacent to one another, serve as highly effective reactive handles for constructing bidentate ligands. These ligands can then coordinate to a metal center, forming a stable chelate ring that enhances the catalytic activity and stability of the resulting complex.

The synthesis of these ligands typically involves palladium-catalyzed cross-coupling reactions, where the carbon-iodine bonds are selectively cleaved to form new carbon-carbon or carbon-heteroatom bonds. nobelprize.orgnih.gov For instance, coupling reactions with organophosphorus compounds can introduce phosphine (B1218219) moieties, leading to the formation of diphosphine ligands. The ortho-positioning of the iodo groups is geometrically ideal for creating ligands that can form five- or six-membered chelate rings with a metal center, a common structural motif in effective homogeneous catalysts. researchgate.netnih.gov

Furthermore, the chlorine substituents on the benzene backbone are not merely passive spectators. They exert a significant electronic influence on the aromatic ring and, consequently, on the donor properties of the resulting ligand. By withdrawing electron density, the chloro groups can modulate the electronic environment of the metal center in the final catalyst, thereby fine-tuning its reactivity, selectivity, and turnover frequency for specific chemical transformations. nih.gov This ability to systematically modify both the steric and electronic properties of a ligand by starting with a well-defined scaffold like this compound is a cornerstone of rational catalyst design.

Intermediate in Fine Chemical Synthesis (General Application Categories)

As an intermediate, this compound offers a platform for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. nih.govnbinno.com The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) is a key feature that chemists exploit. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond, especially in palladium-catalyzed cross-coupling reactions. nobelprize.org This allows for selective, stepwise functionalization of the molecule.

One or both iodine atoms can be replaced through a variety of powerful bond-forming reactions, while the chlorine atoms remain intact. This sequential approach enables the controlled and predictable construction of highly substituted aromatic compounds that would be difficult to access through other synthetic routes. This compound is a valuable building block for creating larger, functional molecules used in drug discovery, crop protection, and the development of organic electronic materials. nih.gov

The table below summarizes the primary categories of cross-coupling reactions where this compound serves as a key intermediate.

| Reaction Type | Coupling Partner | Bond Formed | Significance in Fine Chemical Synthesis |

| Suzuki-Miyaura Coupling | Organoboron compounds | C-C | Construction of biaryl and polyaryl structures, common in pharmaceuticals and liquid crystals. |

| Heck Coupling | Alkenes | C-C | Forms substituted alkenes by attaching the aromatic core to an olefin. |

| Sonogashira Coupling | Terminal alkynes | C-C (sp²-sp) | Synthesis of aryl alkynes, important precursors for conjugated polymers and complex natural products. |

| Stille Coupling | Organotin compounds | C-C | A versatile method for creating carbon-carbon bonds under mild conditions. researchgate.net |

| Buchwald-Hartwig Amination | Amines | C-N | Forms arylamines, a fundamental structure in many biologically active compounds and organic materials. |

| Ullmann Condensation | Alcohols, thiols, amines | C-O, C-S, C-N | A classic method, often copper-catalyzed, for forming bonds between the aromatic ring and heteroatoms. researchgate.net |

Future Research Directions and Emerging Avenues in Halogenated Aromatic Chemistry

Development of Sustainable and Environmentally Benign Synthetic Protocols

The current synthetic routes to 4,5-Dichloro-1,2-diiodobenzene and other polyhalogenated aromatics often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. A critical area of future research will be the development of sustainable and environmentally benign synthetic protocols for this specific compound.

Key Research Objectives:

Catalytic Direct C-H Iodination: Investigating novel catalytic systems for the direct di-iodination of 1,2-dichlorobenzene (B45396). This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry Approaches: Implementing continuous flow methodologies for the synthesis of this compound. Flow chemistry offers enhanced safety, improved reaction control, and the potential for higher yields and purity, contributing to a greener process.

| Parameter | Traditional Synthesis | Future Sustainable Protocols |

| Starting Material | Often requires multi-step pre-functionalization | Direct C-H functionalization of simpler precursors |

| Reagents | Stoichiometric and potentially hazardous | Catalytic and recyclable |

| Process | Batch processing | Continuous flow synthesis |

| Waste Generation | Higher | Minimized |

Discovery of Unprecedented Reactivities and Catalytic Transformations

The presence of four halogen substituents on the benzene (B151609) ring, with two different types of halogens, imparts unique reactivity to this compound. The carbon-iodine bonds are significantly more reactive than the carbon-chlorine bonds, allowing for selective transformations.

Emerging Research Avenues:

Orthogonal Functionalization: Exploiting the differential reactivity of the C-I and C-Cl bonds to achieve selective, stepwise functionalization of the aromatic ring. This could lead to the synthesis of complex, highly substituted benzene derivatives that are inaccessible through other methods.

Novel Cross-Coupling Reactions: Designing new catalytic systems that can selectively activate the C-I bonds in the presence of the C-Cl bonds for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This would open up avenues for the synthesis of novel polymers, pharmaceuticals, and organic electronic materials.

Benzyne (B1209423) Precursors: Investigating the generation of highly substituted benzynes from this compound. The resulting benzyne intermediates could participate in a variety of cycloaddition and insertion reactions, leading to the formation of unique polycyclic aromatic and heterocyclic scaffolds.

High-Throughput Methodologies for Screening and Optimization

To accelerate the discovery of new reactions and applications for this compound, high-throughput experimentation (HTE) will be an invaluable tool. HTE allows for the rapid screening of a large number of reaction parameters, catalysts, and substrates.

Applications of HTE:

Catalyst Discovery: Rapidly screening libraries of ligands and metal precursors to identify optimal catalysts for the selective functionalization of this compound.

Reaction Condition Optimization: Efficiently optimizing reaction parameters such as temperature, solvent, and reagent stoichiometry to maximize yield and selectivity for desired transformations.

New Reaction Discovery: Utilizing HTE to explore novel reaction pathways and identify unexpected reactivity patterns of this compound with a diverse range of reaction partners.

| HTE Parameter | Description |

| Catalyst Screening | Parallel synthesis and testing of multiple catalyst candidates. |

| Solvent Screening | Evaluation of a wide range of solvents for optimal reaction performance. |

| Temperature and Time Optimization | Rapid determination of ideal reaction kinetics. |

Application of Advanced Spectroscopic Probes for In Situ Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of improved synthetic methods. The use of advanced spectroscopic techniques for in situ reaction monitoring will be instrumental in achieving this.

Potential Spectroscopic Probes:

In Situ NMR Spectroscopy: To observe the formation and consumption of intermediates in real-time, providing valuable mechanistic insights into catalytic cycles and reaction pathways.

In Situ IR and Raman Spectroscopy: To monitor changes in vibrational modes associated with the C-I and C-Cl bonds, offering information on bond activation and the formation of new chemical bonds.

X-ray Absorption Spectroscopy (XAS): To probe the electronic structure and coordination environment of metal catalysts during the reaction, elucidating the nature of the active catalytic species.

Rational Design of Functional Materials Based on Computational Predictions

Computational chemistry and materials science offer powerful tools for predicting the properties of molecules and materials before their synthesis. The rational design of functional materials based on this compound as a building block is a promising area of future research.

Computationally-Guided Design Strategies:

Organic Electronics: Using density functional theory (DFT) and other computational methods to predict the electronic properties (e.g., HOMO/LUMO levels, bandgap) of polymers and small molecules derived from this compound for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Supramolecular Chemistry: Modeling the non-covalent interactions (e.g., halogen bonding) of this compound to design self-assembling systems with unique architectures and functionalities, such as porous materials for gas storage or molecular sensors.

Liquid Crystals: Predicting the liquid crystalline properties of derivatives of this compound to guide the synthesis of new liquid crystal materials with tailored phase behavior and electro-optical properties.

| Application Area | Computational Method | Predicted Properties |

| Organic Electronics | Density Functional Theory (DFT) | HOMO/LUMO energies, bandgap, charge transport |

| Supramolecular Assemblies | Molecular Mechanics (MM), DFT | Intermolecular interaction energies, crystal packing |

| Liquid Crystals | Molecular Dynamics (MD) | Phase transition temperatures, orientational order |

Q & A

Basic Research Questions

Q. What experimental strategies are effective for synthesizing 4,5-dichloro-1,2-diiodobenzene with high purity and yield?

- Methodology : Optimize reaction conditions by varying solvents (e.g., DMSO for solubility), reflux duration (e.g., 12–24 hours), and crystallization techniques (water-ethanol mixtures). Monitor intermediates via TLC and confirm purity using melting point analysis (e.g., 141–143°C for analogous compounds) .

- Yield Optimization : Use vacuum distillation to remove volatile byproducts and employ slow cooling during crystallization to enhance crystal purity. Yield improvements (e.g., 65% in related syntheses) depend on stoichiometric control of halogenation steps .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Spectroscopy : Use / NMR to confirm substitution patterns, and high-resolution mass spectrometry (HRMS) for molecular ion validation. For halogen-rich compounds, X-ray diffraction (1.62 Å resolution) resolves crystal packing and bond angles .

- Purity Assessment : Combine elemental analysis with HPLC (C18 columns, acetonitrile/water mobile phase) to detect trace impurities. Compare retention times with standards .

Advanced Research Questions

Q. How can conflicting structural data (e.g., X-ray vs. computational models) be resolved for halogenated benzene derivatives?

- Cross-Validation : Pair crystallographic data (e.g., active-site ligand binding in Burkholderia enzymes) with DFT calculations to validate bond lengths and angles. Address discrepancies by refining occupancy parameters in X-ray datasets .

- Case Study : For 4,5-dichloro-1,2-dithiol-3-one, molecular docking and mass spectrometry confirmed covalent adduct formation with FabH, resolving ambiguities in reaction mechanisms .

Q. What mechanistic insights explain the reactivity of this compound in Michael addition or elimination reactions?

- Reaction Pathways : Use isotopic labeling (e.g., ) and kinetic studies to track regioselectivity. For example, chlorine substituents direct nucleophilic attack in dithiolones via elimination-addition pathways .

- Analytical Tools : Employ LC-MS/MS to detect transient intermediates and monitor reaction progress under varying pH/temperature conditions .

Q. How can derivatization techniques enhance the detection of halogenated aromatics in environmental or biological samples?

- Derivatization : React with diamines (e.g., 4,5-dichloro-1,2-diaminobenzene) to form fluorescent quinoxalines for GC analysis. Optimize extraction using benzene/aldrin as an internal standard .

- Quantitative Analysis : Calibrate response factors using spiked matrices and validate limits of detection (LOD) via signal-to-noise ratios ≥3 .

Q. What role do halogenated benzene derivatives play in enzyme inhibition studies?

- Structural Biology : Co-crystallize with target enzymes (e.g., catechol 1,2-dioxygenase) to map halogen-binding pockets. Use ITC (isothermal titration calorimetry) to quantify binding affinities .

- Activity Assays : Measure IC values under controlled oxygen levels to assess competitive inhibition kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.